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Compound of Interest

Compound Name: Methyl cyclohexanecarboxylate

Cat. No.: B114256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl
cyclohexanecarboxylate in flavor chemistry, including its sensory profile, analytical methods

for its characterization, and protocols for its evaluation.

Introduction to Methyl Cyclohexanecarboxylate in
Flavor Chemistry
Methyl cyclohexanecarboxylate (CAS No. 4630-82-4) is a methyl ester recognized for its

contribution to the flavor profiles of various food products.[1][2] It is formally synthesized by the

condensation of the carboxyl group of cyclohexanecarboxylic acid with methanol.[1] This

compound is listed as a flavoring agent by the Flavor and Extract Manufacturers Association

(FEMA), with the number 3568, and by the Joint FAO/WHO Expert Committee on Food

Additives (JECFA), with the number 962.[1]

With its characteristic fruity and estery notes, methyl cyclohexanecarboxylate is a versatile

ingredient in the flavor industry.[3] It has been reported to be a component of Bourbon vanilla,

virgin olive oil, and green olives. Its flavor profile is generally described as having berry, estery,

and fruity characteristics.[3]
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The sensory characteristics of methyl cyclohexanecarboxylate are multifaceted, with

descriptions ranging from fruity and sweet to cooling and floral. The perceived flavor and aroma

can be influenced by the concentration of the compound and the matrix in which it is evaluated.

Attribute Description Concentration/Medium

Odor
Fruity, berry, estery, pineapple,

milky[4]
10.00% in dipropylene glycol

Sweet, cooling, minty, fruity[4] Not specified

Cheese-like[1] Not specified

Taste

Cooling, fruity, ethereal,

banana, musty, creamy,

tropical, floral[4]

Not specified

Cooling, sweet, fruity, floral[4] 20.00 ppm

Physical and Chemical Properties
A summary of the key physical and chemical properties of methyl cyclohexanecarboxylate is

provided below. These properties are essential for its handling, application, and analysis in

flavor chemistry.

Property Value

Molecular Formula C₈H₁₄O₂

Molecular Weight 142.20 g/mol

Appearance Clear, colorless liquid[1]

Boiling Point 183.0 °C at 760.00 mm Hg[1]

Density 0.990-0.999 g/mL at 25 °C[1]

Refractive Index 1.439-1.447 at 20 °C[1]

Solubility Insoluble in water; miscible in fat and ethanol[1]

Flash Point 60 °C (140 °F) - closed cup
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Experimental Protocols
The following are detailed protocols for the sensory and instrumental analysis of methyl
cyclohexanecarboxylate. These protocols are representative examples and may require

optimization for specific applications.

Sensory Evaluation: Flavor Profile Analysis
This protocol outlines a method for the descriptive sensory analysis of methyl
cyclohexanecarboxylate to quantify its flavor attributes.

Objective: To determine the intensity of the key flavor attributes of methyl
cyclohexanecarboxylate.

Materials:

Methyl cyclohexanecarboxylate (high purity, food grade)

Deionized, odor-free water

Glass beakers and graduated cylinders

Coded, lidded glass sample cups

Sensory evaluation software or ballots

Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity, ability to discriminate between different

flavor notes, and verbal fluency.

Train the panelists on the key flavor attributes of methyl cyclohexanecarboxylate (e.g.,

fruity, berry, estery, sweet, cooling, floral).

Provide panelists with reference standards for each attribute to anchor their intensity ratings

on a standardized scale.

Conduct practice sessions to ensure panelist consistency and reproducibility.
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Sample Preparation:

Prepare a stock solution of methyl cyclohexanecarboxylate in a suitable solvent (e.g.,

ethanol) if necessary, due to its low water solubility.

Prepare a series of aqueous solutions of methyl cyclohexanecarboxylate at varying

concentrations (e.g., 5, 10, and 20 ppm).

Present 30 mL of each sample in coded, lidded glass cups at room temperature.

Include a blank sample of deionized water as a control.

Evaluation Procedure:

Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting

and temperature, in individual booths.

Instruct panelists to evaluate the samples in a randomized order.

Panelists should cleanse their palate with deionized water between samples.

For each sample, panelists will rate the intensity of the predetermined flavor attributes on a

15-point unstructured line scale, anchored from "none" to "very strong."

Collect the data using sensory evaluation software or paper ballots.

Data Analysis:

Analyze the intensity ratings for each attribute using Analysis of Variance (ANOVA) to

determine significant differences between sample concentrations.

Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ significantly.

Generate a spider web plot to visualize the flavor profile of methyl cyclohexanecarboxylate
at different concentrations.
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Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)
This protocol describes the use of GC-O to identify the odor-active components of a sample

containing methyl cyclohexanecarboxylate.

Objective: To separate and identify the aroma compounds in a sample and determine which are

sensorially relevant.

Instrumentation and Materials:

Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.

Mass spectrometer (MS) for compound identification.

Capillary GC column suitable for flavor analysis (e.g., DB-Wax or HP-5MS, 30 m x 0.25 mm

x 0.25 µm).

Helium carrier gas (high purity).

Sample containing methyl cyclohexanecarboxylate.

Microsyringe for sample injection.

GC-MS/O Conditions:

Injector:

Temperature: 250 °C

Mode: Splitless (1 µL injection volume)

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: 5 °C/min to 230 °C.
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Hold: 5 minutes at 230 °C.

Carrier Gas:

Helium at a constant flow rate of 1.2 mL/min.

Column Effluent Split:

Split the effluent from the GC column between the MS detector, FID, and the olfactometry

port (e.g., a 1:1:1 split).

MS Detector:

Transfer line temperature: 280 °C

Ion source temperature: 230 °C

Mass range: m/z 35-350

Olfactometry Port:

Transfer line temperature: 250 °C

Humidified air flow to prevent nasal dehydration.

Procedure:

Trained sensory assessors (sniffers) will be seated at the olfactometry port.

Inject the sample into the GC.

The sniffers will continuously monitor the effluent from the olfactometry port and record the

retention time, duration, and a description of any detected odor.

Simultaneously, the FID and MS will record the chemical data.

Data Analysis:
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Correlate the retention times of the detected odors with the retention times of the peaks from

the FID and MS.

Identify the compounds responsible for the odors by interpreting the mass spectra and

comparing them to a spectral library.

Create an aromagram, a graphical representation of the odor events as a function of

retention time, to visualize the odor-active regions of the chromatogram.

Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the sensory and instrumental analysis of

methyl cyclohexanecarboxylate.

Preparation Evaluation Analysis

Panelist Selection & Training Sample Preparation Sensory Testing Data Collection Statistical Analysis Flavor Profile Generation

Click to download full resolution via product page

Caption: Workflow for Flavor Profile Analysis.

Sample Preparation GC-MS/O Analysis Data Interpretation

Sample Extraction/Dilution GC Injection Chromatographic Separation Simultaneous Detection
(MS, FID, Olfactometry) Correlate Odor & Chemical Data Compound Identification Aromagram Generation

Click to download full resolution via product page

Caption: Workflow for GC-O Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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